

A Comparative Analysis of GSK1360707 and Amitifadine: A Guide for Researchers

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Compound of Interest		
Compound Name:	GSK1360707	
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This guide provides a detailed comparison of two triple reuptake inhibitors (TRIs), **GSK1360707** and amitifadine, for an audience of researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data to facilitate an objective evaluation of their pharmacological profiles.

Introduction

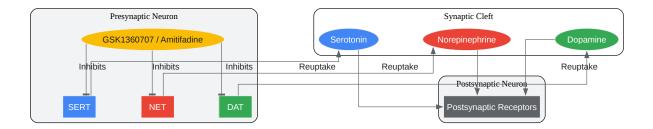
GSK1360707 and amitifadine are both serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs).[1] These compounds act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters.[1][2] This mechanism of action has been investigated for the treatment of major depressive disorder (MDD) and other central nervous system disorders.[3][4] Amitifadine, also known as DOV-21,947 and EB-1010, has undergone several clinical trials for MDD.[3][5] **GSK1360707**, which is chemically related to amitifadine, was also under development for MDD, but its development was halted for strategic reasons.[4] This guide will compare these two compounds based on their available pharmacological data.

Mechanism of Action: Triple Reuptake Inhibition

Both **GSK1360707** and amitifadine share the same fundamental mechanism of action, which is the inhibition of SERT, NET, and DAT.[2][4] By blocking these transporters, the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft is inhibited, leading to enhanced and prolonged neurotransmitter signaling.[2] The relative potency of these



compounds for each transporter determines their specific pharmacological profile and potential therapeutic effects and side-effect profiles.



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Caption: Signaling pathway of triple reuptake inhibitors.

Preclinical Data Comparison

Direct head-to-head preclinical studies comparing **GSK1360707** and amitifadine are not publicly available. However, a comparison can be drawn from the individual data sets for each compound.

Binding Affinity (Ki) and Functional Potency (IC50)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of amitifadine and the available data for a compound structurally related to **GSK1360707**.

Table 1: Amitifadine In Vitro Pharmacology



Target	Binding Affinity (Ki, nM)	Monoamine Uptake Inhibition (IC50, nM)
Serotonin Transporter (SERT)	99	12
Norepinephrine Transporter (NET)	262	23
Dopamine Transporter (DAT)	213	96
Data sourced from[2][3]		

Amitifadine is a serotonin-preferring triple reuptake inhibitor with a potency ratio for uptake inhibition of approximately 1:2:8 for SERT:NET:DAT respectively.[5][6]

Table 2: GSK1360707 Related Compound In Vitro Pharmacology

Target	Binding Affinity (Ki, nM)
Serotonin Transporter (SERT)	9.2
Norepinephrine Transporter (NET)	43% inhibition at 1 μM
Dopamine Transporter (DAT)	288.0
Data for a related compound, not GSK1360707 itself, sourced from[7]	

The available data for a compound related to **GSK1360707** suggests a high affinity for SERT. [7]

Transporter Occupancy

Transporter occupancy studies using positron emission tomography (PET) provide in vivo confirmation of a drug's engagement with its target.

For **GSK1360707**, a study in baboons and humans has been conducted to determine its transporter occupancy.[4] While specific percentage occupancy values at given doses are not



detailed in the available literature, this indicates that the compound engages with monoamine transporters in the living brain.

For amitifadine, specific PET occupancy data is not as readily available in the public domain. However, clinical trial results demonstrating efficacy in MDD suggest that it achieves sufficient transporter engagement at the doses administered. [5]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize compounds like **GSK1360707** and amitifadine.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for SERT, NET, and DAT.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant SERT, NET, or DAT.
- Assay Components: The assay includes the cell membranes, a radioligand with known affinity for the target transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and the test compound at various concentrations.
- Incubation: The components are incubated to allow for competitive binding between the radioligand and the test compound.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assay





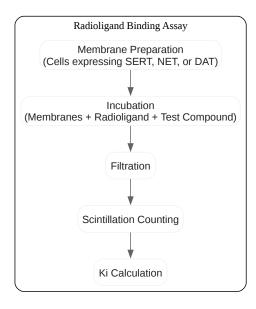


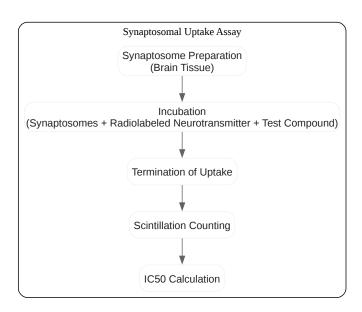
This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into synaptosomes.

Methodology:

- Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents.
- Assay Components: The assay includes the synaptosomes, a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine), and the test compound at various concentrations.
- Incubation: The components are incubated to allow for neurotransmitter uptake into the synaptosomes.
- Termination: Uptake is terminated by rapid filtration and washing to remove extracellular radiolabeled neurotransmitter.
- Quantification: The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.







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Caption: Experimental workflows for monoamine transporter assays.

Clinical Development and Tolerability

Amitifadine has been evaluated in several clinical trials for MDD. In a 6-week, randomized, double-blind, placebo-controlled study, amitifadine demonstrated a statistically significant improvement in MADRS total scores compared to placebo.[5] It was generally well-tolerated, with a side-effect profile comparable to placebo.[5] However, a subsequent Phase IIb/IIIa study did not meet its primary endpoint, with suggestions that the doses used may have been too low.[3][8] The development of amitifadine for MDD was eventually discontinued.[3]

Information on the clinical development of **GSK1360707** is limited, with reports indicating that its development was placed on hold for strategic reasons.[4]



Summary and Conclusion

Both **GSK1360707** and amitifadine are triple reuptake inhibitors with the potential to modulate serotonergic, noradrenergic, and dopaminergic neurotransmission. Amitifadine has a more extensive publicly available dataset, including in vitro pharmacology and clinical trial results. The available data for a compound related to **GSK1360707** suggests a potent inhibition of SERT.

The comparison of these two molecules is limited by the lack of direct comparative studies and the limited availability of preclinical data for **GSK1360707**. The provided data tables and experimental protocols offer a framework for understanding the pharmacological characterization of these types of compounds. Researchers interested in developing novel TRIs can use this information to inform their own discovery and development efforts.

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